molecular formula C13H20N2 B2476048 2-(azepan-1-yl)-5-methylaniline CAS No. 946731-20-0

2-(azepan-1-yl)-5-methylaniline

Cat. No.: B2476048
CAS No.: 946731-20-0
M. Wt: 204.317
InChI Key: GSLPCAGRAZIKRY-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-5-methylaniline is an organic compound that features a seven-membered azepane ring attached to an aniline moiety with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-5-methylaniline typically involves the reaction of 5-methylaniline with azepane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aniline, followed by the addition of azepane. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-(azepan-1-yl)-5-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and coatings.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can interact with hydrophobic pockets in proteins, while the aniline moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • 2-(azepan-1-yl)-2-phenylethylamine
  • 2-(azepan-1-yl)propylamine

Uniqueness

2-(azepan-1-yl)-5-methylaniline is unique due to the presence of both the azepane ring and the methyl-substituted aniline moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

2-(azepan-1-yl)-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-6-7-13(12(14)10-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLPCAGRAZIKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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